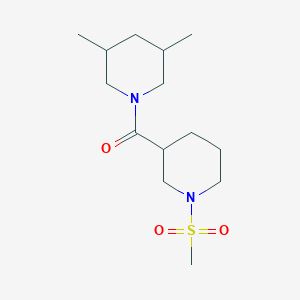

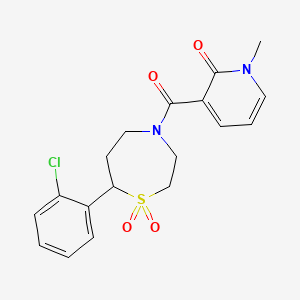

(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone, also known as DSP-2230, is a novel compound that has shown potential in various scientific research applications.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone involves the reaction of 3,5-dimethylpiperidine with 3-(methylsulfonyl)piperidine in the presence of a suitable reagent to form the desired product.

Starting Materials

3,5-dimethylpiperidine, 3-(methylsulfonyl)piperidine

Reaction

To a stirred solution of 3,5-dimethylpiperidine (1.0 equiv) in anhydrous THF, add 3-(methylsulfonyl)piperidine (1.0 equiv) and a catalytic amount of a suitable base such as potassium carbonate., Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials., Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product., Purify the crude product by column chromatography using a suitable stationary phase and eluent system to obtain the desired product as a white solid.

Mecanismo De Acción

(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone works by binding to the active site of DPP-4, thereby inhibiting its enzymatic activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play important roles in regulating glucose homeostasis. By inhibiting DPP-4, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone increases the levels of these hormones, leading to improved glucose control.

Efectos Bioquímicos Y Fisiológicos

In preclinical studies, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has been found to reduce the levels of amyloid-beta peptides in the brains of mice, indicating its potential as a therapeutic agent for Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is its high selectivity for DPP-4, which reduces the risk of off-target effects. Additionally, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is its relatively low potency compared to other DPP-4 inhibitors, which may limit its efficacy in clinical settings.

Direcciones Futuras

Future research on (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone could focus on improving its potency and efficacy as a therapeutic agent for type 2 diabetes and Alzheimer's disease. Additionally, further studies could explore the potential of (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone in other disease areas, such as obesity and cardiovascular disease. Finally, studies could investigate the safety and tolerability of (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone in clinical trials, with the goal of developing a safe and effective therapeutic agent for use in humans.

Aplicaciones Científicas De Investigación

(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has been found to be a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in regulating glucose homeostasis. As such, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has potential applications in the treatment of type 2 diabetes mellitus. Additionally, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has shown promise as a potential therapeutic agent for the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.

Propiedades

IUPAC Name |

(3,5-dimethylpiperidin-1-yl)-(1-methylsulfonylpiperidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3S/c1-11-7-12(2)9-15(8-11)14(17)13-5-4-6-16(10-13)20(3,18)19/h11-13H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBKMHKWUBUFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)

![1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B2947204.png)

![3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947210.png)

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)

![1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione](/img/structure/B2947220.png)